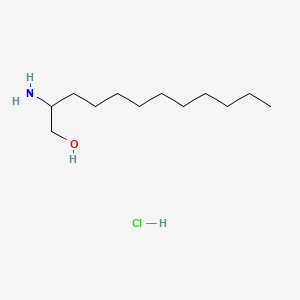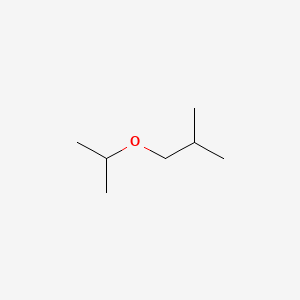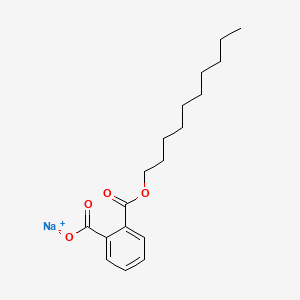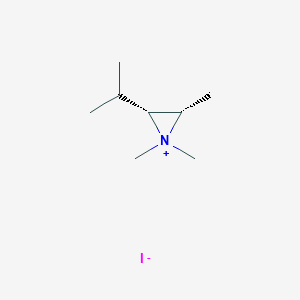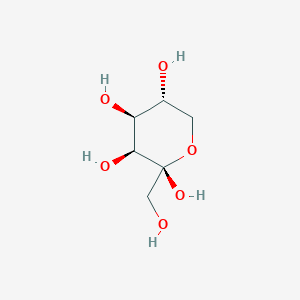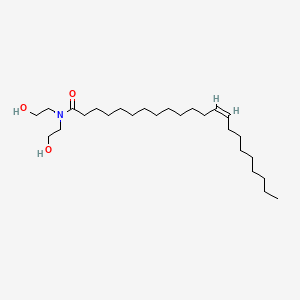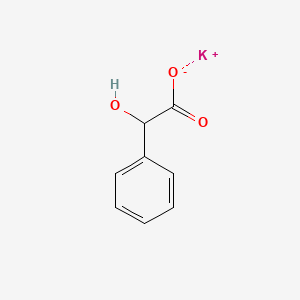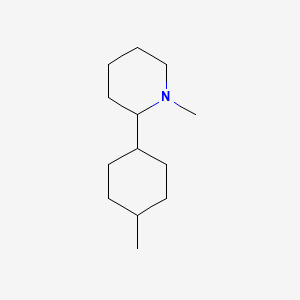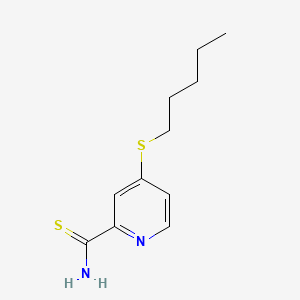
2-Pyridinecarbothioamide, 4-(pentylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbothioamide, 4-(pentylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and a pentylthio group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-(pentylthio)- typically involves the reaction of 4-pentylthiopyridine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere using dry solvents to prevent any unwanted side reactions. Methanol and dichloromethane are commonly used solvents, and the reaction is often conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 2-Pyridinecarbothioamide, 4-(pentylthio)- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The final product is purified using recrystallization techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyridinecarbothioamide, 4-(pentylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The pentylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridinecarbothioamides.
Applications De Recherche Scientifique
2-Pyridinecarbothioamide, 4-(pentylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound has shown potential as an antimicrobial agent and is being investigated for its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in the development of organometallic drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(pentylthio)- involves its interaction with biological molecules. The compound can form complexes with metal ions, which then interact with cellular components. For example, in anticancer research, the compound forms complexes with ruthenium and osmium, which target histone proteins in the nucleosome. This interaction interferes with chromatin activity, leading to the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
2-Pyridinecarbothioamide: Lacks the pentylthio group, making it less lipophilic.
4-(Methylthio)pyridine-2-carbothioamide: Contains a methylthio group instead of a pentylthio group, resulting in different chemical properties.
N-Phenyl-2-pyridinecarbothioamide: Substituted with a phenyl group, which affects its reactivity and biological activity
Uniqueness: 2-Pyridinecarbothioamide, 4-(pentylthio)- is unique due to its specific substitution pattern, which imparts distinct lipophilicity and steric properties. These characteristics make it particularly effective in forming stable metal complexes and enhancing its biological activity .
Propriétés
Numéro CAS |
186044-62-2 |
|---|---|
Formule moléculaire |
C11H16N2S2 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
4-pentylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C11H16N2S2/c1-2-3-4-7-15-9-5-6-13-10(8-9)11(12)14/h5-6,8H,2-4,7H2,1H3,(H2,12,14) |
Clé InChI |
VGLYFEOBNFSSPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC1=CC(=NC=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
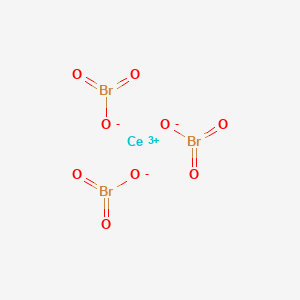
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
